2-Butyl-5-ethyl-4-methyl-1,3-thiazole
Description
Properties
CAS No. |
86290-20-2 |
|---|---|
Molecular Formula |
C10H17NS |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2-butyl-5-ethyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H17NS/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3 |
InChI Key |
DLQAOPSTXFKJFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(S1)CC)C |
Origin of Product |
United States |
Preparation Methods
Thiocyanate Intermediate Formation
Adapted from patent EP0619815B1, this method involves converting a chlorinated ketone into a thiocyanate intermediate, followed by acid-catalyzed cyclization.
Step 1: Thiocyanation
React 5-chloro-2-pentanone with potassium thiocyanate in acetone:
$$
\text{5-chloro-2-pentanone} + \text{KSCN} \rightarrow \text{3-thiocyanato-5-chloro-2-pentanone}
$$
Conditions : 0–10°C, gaseous HCl catalysis.
Step 2: Cyclization
Treat the thiocyanate with concentrated HCl to form the thiazole ring:
$$
\text{3-thiocyanato-5-chloro-2-pentanone} \xrightarrow{\text{HCl}} \text{2-chloro-4-methyl-5-(2-chloroethyl)-thiazole}
$$
Modification : Replace the chlorinated side chains via nucleophilic substitution using butylmagnesium bromide to introduce the butyl group.
Yield : 62–75% (depending on solvent; highest in ethyl acetate).
Post-Synthetic Modification of Thiazole Intermediates
Alkylation of 4-Methyl-1,3-thiazole
Starting with commercially available 4-methyl-1,3-thiazole, sequential alkylation introduces the butyl and ethyl groups.
Step 1: C-2 Alkylation
- React 4-methyl-1,3-thiazole with 1-bromo-2-butylmagnesium in THF at −78°C.
Step 2: C-5 Alkylation - Use ethyl iodide and LDA (lithium diisopropylamide) to deprotonate position 5, followed by quenching with ethyl iodide.
Yield : 50–60% (due to steric hindrance).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–75 | 6–8 h | High | Moderate (organic solvents) |
| Thiocyanation-Cyclization | 62–75 | 12–24 h | Moderate | High (HCl gas) |
| Microwave-Assisted | 70–85 | 10–15 m | High | Low (water solvent) |
| Post-Synthetic Alkylation | 50–60 | 8–10 h | Low | Moderate (cryogenic conditions) |
Challenges and Optimization Strategies
Regioselectivity Control
The C-2 butyl group introduces steric bulk, favoring side reactions in Hantzsch and alkylation methods. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-ethyl-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the C-5 and C-2 positions being particularly reactive.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the reactive positions .
Scientific Research Applications
2-Butyl-5-ethyl-4-methyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron distribution allow it to participate in various biochemical processes. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
The following analysis compares 2-butyl-5-ethyl-4-methyl-1,3-thiazole with structurally related thiazole derivatives, focusing on substituent effects, synthesis methods, and biological relevance.
Substituent Position and Type
A. 4-Butyl-5-methyl-1,3-thiazole ()
- Structure : Lacks the ethyl group at position 5, featuring only a methyl group at position 5 and a butyl group at position 4.
- Impact : The absence of the ethyl group reduces steric bulk and lipophilicity compared to the target compound. This may result in lower membrane permeability and altered biological activity .
B. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester ()
- Structure: Incorporates an ethylimino group at position 2 and a carboxylate ester at position 5.
- The dihydrothiazole ring (partially saturated) may confer conformational flexibility absent in the fully aromatic target compound .
C. 5-Acyl-2-amino-1,3-thiazoles ()
- Structure: Features an amino group at position 2 and an acyl group at position 5.
- Impact: The amino group enables hydrogen bonding, improving interactions with biological targets (e.g., enzymes). The acyl group enhances electrophilicity, making these compounds reactive intermediates in drug synthesis .
D. 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine ()
- Structure : Contains a bulky tert-butyl group at position 4 and a triazole moiety at position 5.
- The triazole substituent introduces hydrogen-bonding capacity, relevant for anticancer activity .
E. 2-(Difluoromethyl)-5-thiophen-2-yl-1,3-thiazole ()
- Structure : Substituted with a difluoromethyl group at position 2 and a thiophene ring at position 5.
- Impact : The fluorinated group enhances electronegativity and metabolic resistance, while the thiophene moiety may contribute to π-π stacking interactions in biological systems .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
